はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C; 20 min, 0 °C
1.2 0 °C → 23 °C; 4 h, 23 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bis(trimethylsilyl)amide , 9-Hexyl-9-borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran , 1,4-Dioxane ; 10 min, 0 °C
2.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 6-Chlorodibenzo[d,f][1,3,2]dioxaphosphepin Solvents: Tetrahydrofuran ; 40 min, 24 °C; 6 min, 0 °C
2.3 3 h, 0 °C
2.4 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; 0 °C
3.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ; 30 h, 25 °C
3.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
3.3 Reagents: Trimethylaluminum Solvents: Toluene ; 0 °C; 1 h, 0 °C
3.4 Solvents: Methanol ; 1 h, 0 °C → 25 °C
3.5 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 30 min, 25 °C
リファレンス
Ir-Catalyzed Reverse Prenylation of 3-Substituted Indoles: Total Synthesis of (+)-Aszonalenin and (-)-Brevicompanine B
Ruchti, Jonathan; et al ,
Journal of the American Chemical Society ,
2014 ,
136(48) ,
16756-16759